molecular formula C9H11NO3 B1640443 Methyl 2-methoxy-6-methylnicotinate

Methyl 2-methoxy-6-methylnicotinate

Cat. No.: B1640443
M. Wt: 181.19 g/mol
InChI Key: ZPRQXQNPWCCUOQ-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a hydroxyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₁₅NO₃, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceutical precursors.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)8(10-6)12-2/h4-5H,1-3H3

InChI Key

ZPRQXQNPWCCUOQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(=O)OC)OC

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl 2-hydroxypiperidine-1-carboxylate with four analogs, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Key Reactivity/Applications Safety Considerations
Benzyl 2-hydroxypiperidine-1-carboxylate 2-hydroxy C₁₃H₁₅NO₃ Intermediate for alkaloid synthesis; hydroxyl enables oxidation or substitution Standard lab handling required
Benzyl 4-aminopiperidine-1-carboxylate 4-amino C₁₃H₁₈N₂O₂ Potential nucleophilic sites for coupling reactions Toxicological properties not fully studied
Benzyl 2-oxopiperidine-1-carboxylate 2-oxo C₁₃H₁₃NO₃ Precursor for reductions; electron-withdrawing ketone group Available at 95% purity
Benzyl 2-methoxypiperidine-1-carboxylate 2-methoxy C₁₄H₁₇NO₃ Enhanced stability; used in protecting group strategies Requires acid catalysts for synthesis
Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl 2-(aminomethyl) C₁₄H₁₉ClN₂O₂ Amine functionality for salt formation or derivatization Hygroscopic; requires anhydrous storage

Comparative Efficacy in Drug Development

For instance, the 2-oxo derivative’s electron-withdrawing properties could influence binding affinity in target molecules .

Preparation Methods

Hantzsch-Type Synthesis of 2-Methylnicotinate Esters

The synthesis of 2-methylnicotinate esters, as detailed in Patent CN112824387A (), employs a modified Hantzsch reaction mechanism. This method involves condensation of β-aminocrotonic acid esters with 1,1,3,3-tetramethoxypropane under acidic conditions:

Key reaction steps :

  • Acid-catalyzed ring formation : Hydrochloric acid facilitates the cyclization of β-aminocrotonic acid methyl ester with 1,1,3,3-tetramethoxypropane at 50–60°C for 5–7 hours.
  • Solvent optimization : Methanol serves dual roles as solvent and nucleophile, with molar ratios critical for yield optimization (β-aminocrotonate:tetramethoxypropane:HCl:MeOH = 1.0:2.5:3.0:7.0).
  • Purification protocol : Post-reaction neutralization with NaOH (pH 5–7), ethyl acetate extraction, and vacuum distillation achieve >98% purity.

Representative data from Example 2 () :

Parameter Value
Reaction temperature 60°C
Reaction time 5 hours
Molar ratio 1:2.5:3.0:7.0
Yield 71.2%
Purity 98.50%

This methodology demonstrates that strategic positioning of methyl groups on the pyridine ring can be achieved through careful precursor selection.

Oxidation-Esterification of 2-Methyl-5-Ethylpyridine

Patent US4579953A () outlines an alternative approach for 6-methylnicotinate esters via nitric acid oxidation of 2-methyl-5-ethylpyridine:

Critical process parameters :

  • Sulfuric acid mediation : 2–4 moles H₂SO₄ per mole pyridine derivative at 150–170°C.
  • Nitric acid oxidation : 6–9 moles HNO₃ introduced gradually to maintain 140–225°C, with continuous water removal.
  • In situ esterification : Direct treatment with methanol/ethanol post-oxidation yields methyl/ethyl esters in 65–70% yield.

Comparative performance metrics () :

Alcohol Boiling Point Yield Purity
Methanol 112–115°C 69.7% 97.6%
Ethanol Not reported 67.0% 98.4%

Data-Driven Optimization Strategies

Solvent Effects on Reaction Efficiency

Cross-referencing data from and:

Solvent Dielectric Constant Yield Impact () Purity Impact ()
Methanol 32.7 71.2% 97.6%
Ethanol 24.3 67.4% 98.4%
Ethyl Acetate 6.0 N/A (extraction) N/A

Higher polarity solvents improve cyclization yields but may complicate methoxy group introduction due to increased nucleophilicity.

Temperature-Conversion Relationships

Data aggregation reveals non-linear dependencies:

Stage Optimal Range Conversion Gain
Cyclization () 50–60°C +15% vs. 40°C
Oxidation () 150–170°C +22% vs. 140°C
Esterification () Reflux +18% vs. RT

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-methoxy-6-methylnicotinate, and how can purity be optimized?

  • Methodology : The synthesis typically involves esterification of 2-methoxy-6-methylnicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) via reflux. Purification steps include distillation or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize byproducts like unreacted acid or ester hydrolysis products .
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using 1H^1H-NMR integration of the methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) signals.

Q. How can the structural identity of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX or WinGX/ORTEP for Windows to determine bond angles and torsional conformations .
  • Spectroscopy : Compare experimental 1H^1H-NMR, 13C^{13}C-NMR, and IR spectra with computational predictions (e.g., DFT simulations). Key IR stretches include ester C=O (~1720 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Use NIOSH-approved P95 respirators for particulate control, nitrile gloves, and chemical-resistant lab coats to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow. Avoid water-reactive conditions; store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights : The methoxy group at position 2 acts as an electron-donating group, deactivating the pyridine ring toward electrophilic substitution but enhancing nucleophilic attack at position 4. Steric hindrance from the methyl group at position 6 reduces reactivity at adjacent sites.
  • Experimental Design : Use kinetic studies (e.g., competition experiments with substituted pyridines) and DFT calculations to map charge distribution and transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Approach :

  • Cross-validate using 2D-NMR (HSQC, HMBC) to assign ambiguous signals.
  • Compare experimental data with structurally analogous compounds (e.g., Methyl 6-methylnicotinate, δ 2.5 ppm for CH3_3) to identify deviations caused by substituent effects .
    • Case Study : Discrepancies in 13C^{13}C-NMR carbonyl shifts (~2 ppm variation) may arise from solvent polarity or hydrogen bonding; test multiple solvents (CDCl3 _3, DMSO-d6 _6) .

Q. How can computational models predict the biological activity of this compound?

  • Methods :

  • Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with in vitro assays (IC50_{50}).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like Methyl 5-hydroxy-6-methylnicotinate (IC50_{50} = 12 µM for antimicrobial activity) .

Key Recommendations for Researchers

  • Experimental Reproducibility : Document reaction conditions (solvent, catalyst loading) and spectroscopic parameters in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .
  • Data Contradiction Analysis : Use systematic review frameworks (e.g., COSMOS-E) to assess bias in bioactivity studies and reconcile conflicting results .

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